molecular formula C17H15Cl2N3O3 B2498035 3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005299-29-5

3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2498035
CAS No.: 1005299-29-5
M. Wt: 380.23
InChI Key: YQFNCHYINYAYOY-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of dichlorobenzyl and ethoxy groups in its structure suggests potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle by phosphorylating key proteins involved in cell division. The compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity. This interaction is crucial for its potential use in cancer therapy, as it can selectively target tumor cells and inhibit their proliferation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by disrupting the cell cycle, leading to cell cycle arrest at the G1 phase. This disruption affects cell signaling pathways, particularly those involved in cell proliferation and apoptosis. Additionally, the compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as leucine 83. This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, the compound can induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis. The extent of these effects can vary depending on the experimental conditions and the specific cell lines used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and can contribute to the compound’s overall effects. The compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and the presence of specific transporters. These interactions can affect the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with nuclear proteins and affects gene expression. The compound’s localization can also influence its stability and degradation, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by functionalization at specific positions.

  • Formation of the Pyrido[2,3-d]pyrimidine Core

      Starting Materials: 2,4-dichlorobenzylamine and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions. This leads to the formation of the pyrido[2,3-d]pyrimidine core through cyclization.

  • Functionalization

      Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction using ethyl iodide in the presence of a base like potassium carbonate.

      Methylation: Methylation at the 1-position is achieved using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the dichlorobenzyl group, potentially converting it to a benzyl alcohol derivative.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new treatments for diseases such as cancer, infections, or inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(2,4-Dichlorobenzyl)-5-ethoxy-1-ethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The presence of both dichlorobenzyl and ethoxy groups in 3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione makes it unique compared to its analogs. These functional groups may enhance its biological activity and specificity towards certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c1-3-25-13-6-7-20-15-14(13)16(23)22(17(24)21(15)2)9-10-4-5-11(18)8-12(10)19/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFNCHYINYAYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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